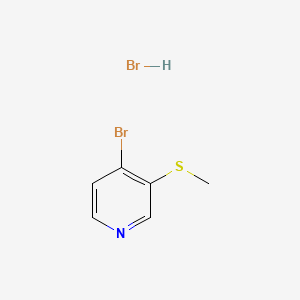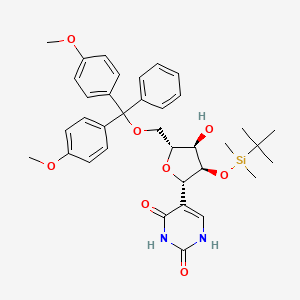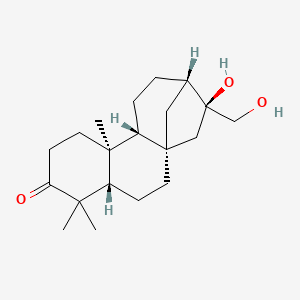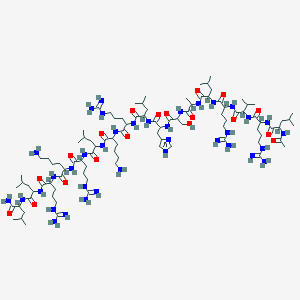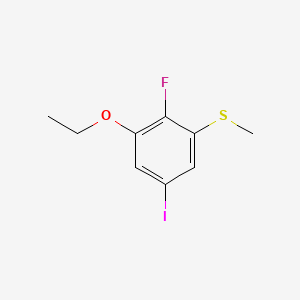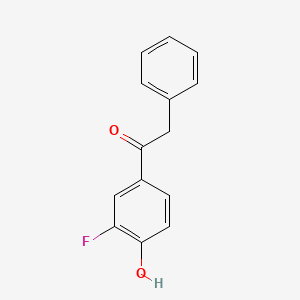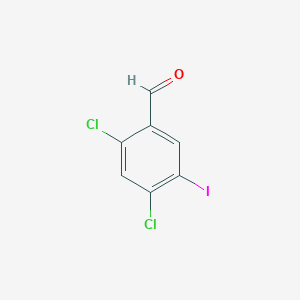
2,4-Dichloro-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and iodine atoms at the 2, 4, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-iodobenzaldehyde typically involves the iodination of 2,4-dichlorobenzaldehyde. One common method includes the reaction of 2,4-dichlorobenzaldehyde with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2,4-Dichloro-5-iodobenzoic acid.
Reduction Products: 2,4-Dichloro-5-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-iodobenzaldehyde is primarily related to its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and other derivatives. These reactions are crucial in various biochemical pathways and industrial processes .
Comparación Con Compuestos Similares
Iodobenzene: A simpler aryl iodide with similar reactivity but lacks the additional chlorine substituents.
2,4-Dichlorobenzaldehyde: Similar structure but without the iodine atom, leading to different reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide, showcasing different functional groups and applications .
Uniqueness: 2,4-Dichloro-5-iodobenzaldehyde stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C7H3Cl2IO |
|---|---|
Peso molecular |
300.90 g/mol |
Nombre IUPAC |
2,4-dichloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H |
Clave InChI |
LLGDXSSMXPEUBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1I)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
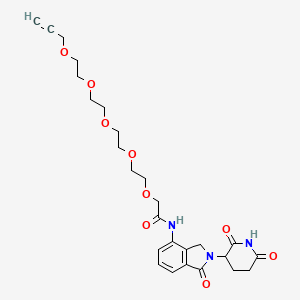
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)

